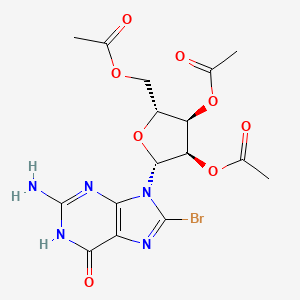

8-溴鸟苷 2',3',5'-三乙酸酯

描述

8-Bromoguanosine 2',3',5'-triacetate (8-Br-G3TA) is a derivative of guanosine, a purine nucleoside. It is a biologically active molecule that has been studied for its potential applications in various scientific research fields. 8-Br-G3TA has been found to exhibit a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study a variety of topics, including cell metabolism, signaling pathways, and gene expression.

科学研究应用

核苷的修饰

8-溴鸟苷用于未保护的卤代核苷的水相修饰,有助于合成具有药理活性的化合物和寡核苷酸结构探针 (Western 等,2003)。

晶体和分子结构分析

对 8-溴鸟苷晶体结构的研究为嘌呤核苷的顺式构象提供了见解,有助于我们了解核酸化学和生物化学 (Tavale 和 Sobell,1970)。

合成和裂解研究

8-溴鸟苷参与了合成和裂解研究,例如环化以产生无水-8-氧鸟苷衍生物 (Ikehara 和 Muneyama,1970)。

嘌呤核苷的 C8 金属化

它用于 C8 金属化研究以形成钯化偶氮配合物,从而深入了解核苷化学 (Kampert 等,2018)。

药物应用

8-溴鸟苷衍生物在药物应用中显示出潜力,包括对鼠白血病细胞的抗肿瘤活性 (Chu、Shiue 和 Chu,1975)。

生物和医学研究

它已用于研究对血管平滑肌细胞中细胞内游离钙浓度的影响 (Kai 等,1987)。

核酸化学

已经研究了它在核酸中碱基堆叠中的作用,阐明了核酸的结构和功能 (Bugg 和 Thewalt,1969)。

生物效应和机制

已经研究了 8-溴鸟苷对巨噬细胞的影响及其在杀死亚马逊利什曼原虫中的作用,表明其在治疗细胞内病原体感染中具有潜力 (Giorgio 和 Barão,1998)。

作用机制

Target of Action

The primary target of 8-Bromo-2’,3’,5’-tri-O-acetylguanosine is viral RNA-dependent RNA polymerases . These enzymes are critical for the replication of RNA viruses, making them a key target for antiviral therapies.

Mode of Action

8-Bromo-2’,3’,5’-tri-O-acetylguanosine interacts with its target by integrating into the viral RNA chain during replication . This integration disrupts the normal function of the RNA polymerase, inhibiting the replication of the virus .

Biochemical Pathways

The compound affects the biochemical pathway of viral RNA replication. By inhibiting RNA-dependent RNA polymerases, it disrupts the replication of the viral genome, preventing the production of new virus particles .

Pharmacokinetics

It is known to be soluble in dmso and methanol when heated

Result of Action

The result of the compound’s action is the inhibition of viral replication. This can prevent the spread of the virus within the host organism, helping to control the infection .

Action Environment

The efficacy and stability of 8-Bromo-2’,3’,5’-tri-O-acetylguanosine can be influenced by various environmental factors. For example, the compound is stable at -20°C , suggesting that it may be less effective at higher temperatures. Additionally, the presence of other substances in the environment, such as proteins or other chemicals, could potentially interact with the compound and affect its action.

属性

IUPAC Name |

[3,4-diacetyloxy-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN5O8/c1-5(23)27-4-8-10(28-6(2)24)11(29-7(3)25)14(30-8)22-12-9(19-15(22)17)13(26)21-16(18)20-12/h8,10-11,14H,4H2,1-3H3,(H3,18,20,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZCAXCVNVVXJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BrN5O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00935621 | |

| Record name | 8-Bromo-2-imino-9-(2,3,5-tri-O-acetylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15717-45-0 | |

| Record name | NSC174056 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174056 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC79210 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-Bromo-2-imino-9-(2,3,5-tri-O-acetylpentofuranosyl)-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00935621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-bromoguanosine 2',3',5'-triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.176 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。